![molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1](/img/structure/B14361984.png)
[4-(Methanesulfinyl)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methanesulfinyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a butoxy group and a methanesulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutyl methanesulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the benzene ring attacks the chlorobutyl methanesulfinate, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [4-(Methanesulfinyl)butoxy]benzene serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of sulfinyl groups on biological systems.
Medicine:
Industry:
Materials Science: Used in the development of new materials with specific properties such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which [4-(Methanesulfinyl)butoxy]benzene exerts its effects involves interactions with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for π-π interactions with other aromatic systems, potentially affecting binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(Methanesulfinyl)phenol
- 4-(Methanesulfinyl)aniline
- 4-(Methanesulfinyl)benzoic acid
Uniqueness: Compared to these similar compounds, [4-(Methanesulfinyl)butoxy]benzene features a butoxy group that provides additional flexibility and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90183-86-1 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
4-methylsulfinylbutoxybenzene |
InChI |
InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ZTXHJSCHLVULMR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


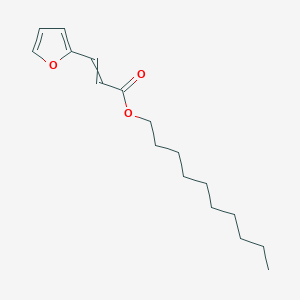
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
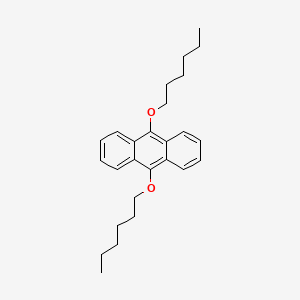
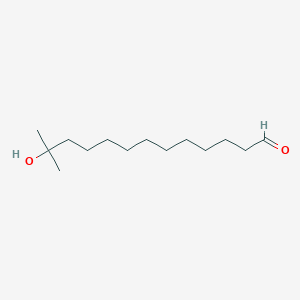
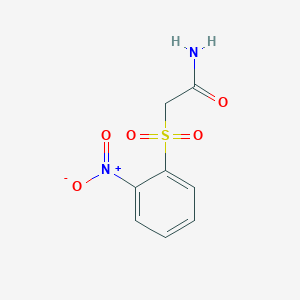
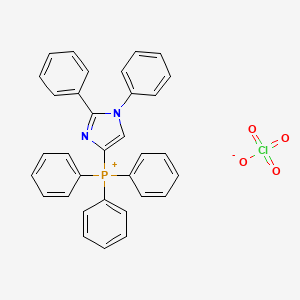
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
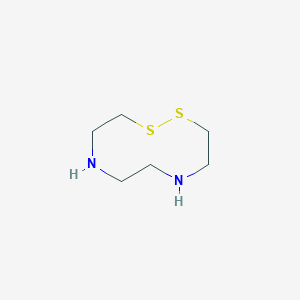
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
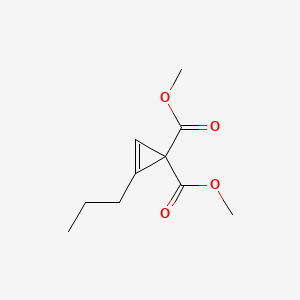
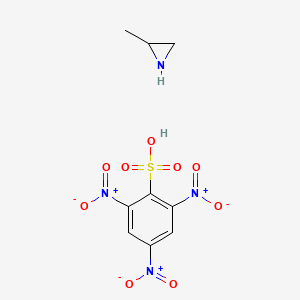
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
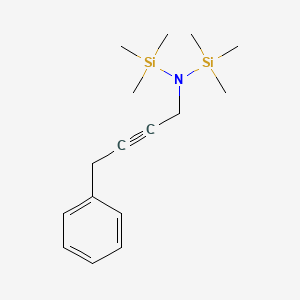
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
